Abiraterone N-Oxide
Description
Nomenclature and Structural Identification of Abiraterone (B193195) N-Oxide
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for Abiraterone N-Oxide is (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol. nih.govlgcstandards.com An alternative IUPAC name is 3-((3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine 1-oxide. synzeal.comveeprho.com
Molecular Formula and Molecular Weight
The molecular formula of this compound is C24H31NO2. nih.govlgcstandards.commedchemexpress.com Its molecular weight is approximately 365.51 g/mol . veeprho.commedchemexpress.com
Relevant Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is 2378463-76-2. lgcstandards.comsynzeal.com
Interactive Data Table: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol nih.govlgcstandards.com |
| Molecular Formula | C24H31NO2 nih.govlgcstandards.commedchemexpress.com |
| Molecular Weight | 365.51 g/mol veeprho.commedchemexpress.com |
| CAS Registry Number | 2378463-76-2 lgcstandards.comsynzeal.com |
Properties
Molecular Formula |
C₂₄H₃₁NO₂ |
|---|---|
Molecular Weight |
365.51 |
Origin of Product |
United States |
Positioning of Abiraterone N Oxide Within the Abiraterone Metabolic Landscape
Significance of Metabolite Characterization in Drug Discovery and Development Research
The characterization of metabolites is a cornerstone of modern drug discovery and development, providing critical insights into the efficacy, safety, and disposition of a new chemical entity. sygnaturediscovery.comopenaccessjournals.com Most drugs undergo biotransformation in the body, primarily in the liver and intestines, through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. allucent.com The resulting metabolites can have varied pharmacological profiles compared to the parent drug.
Key reasons for the importance of metabolite characterization include:
Safety and Toxicity: Metabolites can also be responsible for adverse effects or toxicity. openaccessjournals.comallucent.com The identification of reactive or toxic metabolites early in development is critical to mitigate potential safety risks for patients. wuxiapptec.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines, such as the "Metabolites in Safety Testing" (MIST) guidance, which recommends nonclinical safety assessments for any human metabolite that is disproportionately high in concentration compared to preclinical toxicology species or represents more than 10% of the total drug-related exposure. allucent.comwuxiapptec.comraps.org
Pharmacokinetics and Drug-Drug Interactions: The metabolic profile of a drug dictates its pharmacokinetic properties, such as its half-life and clearance from the body. numberanalytics.com Metabolites can also inhibit or induce drug-metabolizing enzymes, leading to potential drug-drug interactions. bioivt.com A thorough understanding of a drug's metabolic pathways allows for the prediction of such interactions. longdom.org
Guiding Drug Design: Early identification of metabolic "soft spots" on a molecule can inform the design of new drug candidates with improved metabolic stability and a more favorable safety profile. sygnaturediscovery.com
In essence, comprehensive metabolite profiling reduces the risk of late-stage drug development failures, leading to safer and more effective medicines. tandfonline.com
Current Academic Understanding and Identified Research Gaps Pertaining to this compound
Current research has established this compound as one of the two main circulating metabolites of Abiraterone in human plasma, the other being Abiraterone sulfate. fda.govhres.cadrugbank.com Together, these two metabolites account for a significant portion of the total exposure to Abiraterone-related compounds. fda.govdrugbank.com The formation of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 and the sulfotransferase SULT2A1. fda.govhres.canih.gov
While its presence is well-documented, this compound, along with Abiraterone sulfate, is generally considered to be pharmacologically inactive. drugbank.comresearchgate.net However, the full scope of its biological activity, or lack thereof, remains an area of interest. Some research indicates that the physicochemical properties and biological effects of Abiraterone metabolites, including the N-oxide, require further investigation through methods like animal experiments. nih.gov
A significant finding in recent years is the role of the gut microbiota in the metabolism of Abiraterone. nih.gov Studies have demonstrated that the gut flora is involved in the formation of this compound, which presents a new avenue of research for oral anticancer drugs with low bioavailability like Abiraterone. nih.gov
Identified research gaps pertaining to this compound include:
Complete Metabolic Pathway: While the major enzymes involved in its formation are known, a more detailed understanding of the interplay between hepatic and gut microbial metabolism in the generation of this compound is needed. nih.gov Specifically, the relationship between Phase I and Phase II metabolism of Abiraterone in vivo requires further exploration. nih.gov
Role in Drug Resistance: The contribution of extensive metabolism, including the formation of N-oxide metabolites, to the development of resistance to Abiraterone treatment is an area of active investigation. Understanding how the clearance of Abiraterone and its metabolites might influence the restoration of androgen synthesis is crucial for overcoming treatment resistance. amegroups.org
Inter-individual Variability: The extent to which factors like genetic polymorphisms in metabolizing enzymes and differences in gut microbiota composition affect the levels of this compound among patients is not fully understood.
The following tables provide a summary of the chemical properties of this compound and the enzymes involved in its formation.
Chemical Compound Information
| Compound Name |
| Abiraterone |
| Abiraterone Acetate |
| This compound |
| Abiraterone sulfate |
| N-oxide abiraterone sulphate |
| Dextromethorphan |
| Pregnenolone |
| Progesterone |
| Dehydroepiandrosterone (DHEA) |
| Androstenedione (B190577) |
| Testosterone |
| Aldosterone (B195564) |
| Pioglitazone |
| Ketoconazole |
| Rifampicin |
This compound Properties
| Property | Value | Source |
| Chemical Formula | C24H31NO2 | nih.gov |
| Molecular Weight | 365.5 g/mol | allucent.com |
| IUPAC Name | (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | allucent.com |
| CAS Number | 2378463-76-2 | nih.gov |
Enzymes in this compound Formation
| Enzyme | Family | Role | Source |
| CYP3A4 | Cytochrome P450 | Phase I Metabolism | fda.govhres.canih.gov |
| SULT2A1 | Sulfotransferase | Phase II Metabolism | fda.govhres.canih.gov |
Primary Metabolic Transformations Leading to this compound
Cytochrome P450 Isoform Contributions (e.g., CYP3A4-mediated Oxidation)
The formation of this compound is significantly mediated by the Cytochrome P450 (CYP) family of enzymes, with CYP3A4 being a primary contributor. fda.govnih.govhres.ca In vitro studies using human liver microsomes have demonstrated that CYP3A4 is involved in the oxidation of abiraterone, leading to the formation of N-oxide metabolites. fda.govnih.gov This enzymatic reaction is a critical step in the phase I metabolism of abiraterone. fda.gov The N-oxidation of abiraterone by CYP3A4 is part of a broader metabolic pathway that also includes hydroxylation and further oxidation reactions. europa.eu
Role of Sulfotransferase Enzymes (e.g., SULT2A1)
While CYP3A4 is central to the initial oxidation, sulfotransferase enzymes, particularly SULT2A1, also play a pivotal role in the metabolism of abiraterone. nih.govva.gov SULT2A1 is primarily responsible for the sulfation of abiraterone, leading to the formation of abiraterone sulfate. fda.govnih.govva.gov This enzyme is also involved in the formation of N-oxide abiraterone sulfate. fda.govnih.govva.govdrugbank.com
Subsequent Biotransformations: Formation of this compound Sulfate
Following the initial N-oxidation of abiraterone, the resulting metabolite, this compound, can undergo further biotransformation. A key subsequent reaction is sulfation, which leads to the formation of this compound Sulfate. nih.govdrugbank.com This phase II metabolic reaction is catalyzed by the enzyme SULT2A1. fda.govnih.govva.govdrugbank.com
This compound Sulfate, along with abiraterone sulfate, are the two major circulating metabolites of abiraterone found in human plasma, each accounting for approximately 43% of the drug's exposure. fda.govdrugbank.com These metabolites are considered pharmacologically inactive. drugbank.com The formation of this compound Sulfate is a result of the combined actions of CYP3A4-mediated N-oxidation and subsequent SULT2A1-mediated sulfation.
Comparative In Vitro Metabolism Across Biological Systems
To understand the complete metabolic profile of a drug, it is essential to study its biotransformation in various biological systems. For abiraterone, in vitro studies have been conducted using human liver microsomes, hepatocytes, and gut microbiota.
Human Liver Microsome and Hepatocyte Studies
Human liver microsomes and hepatocytes are standard in vitro models for studying drug metabolism. dls.com Liver microsomes are enriched with phase I enzymes like CYPs, while hepatocytes contain both phase I and phase II enzymes, providing a more complete picture of metabolic pathways. dls.comresearchgate.net
Studies with human liver microsomes have been instrumental in identifying the role of CYP3A4 in the N-oxidation of abiraterone. fda.gov In these experiments, the conversion of abiraterone to its metabolites, including hydroxylated and N-oxide forms, has been observed. fda.gov
Hepatocyte studies have further confirmed these findings and provided insights into subsequent phase II conjugation reactions. fda.gov In human hepatocytes, the major metabolic pathway for abiraterone acetate was found to be deacetylation to abiraterone, followed by sulfation and glucuronic acid conjugation, often in combination with oxidation. fda.gov The major metabolite identified in human hepatocytes was abiraterone sulfate. fda.gov
Interactive Data Table: In Vitro Metabolism of Abiraterone
| Biological System | Key Enzymes Involved | Major Metabolites Formed | Reference |
| Human Liver Microsomes | CYP3A4, SULT2A1 | This compound, Abiraterone Sulfate | fda.govva.gov |
| Human Hepatocytes | CYP3A4, SULT2A1, UGTs | Abiraterone Sulfate, N-Oxide Abiraterone Sulfate | fda.gov |
Investigation of Gut Microbiota-Mediated Biotransformation
The gut microbiota represents another significant site of drug metabolism. nih.gov Recent research has explored the role of gut bacteria in the biotransformation of abiraterone. nih.govfrontiersin.org Studies have shown that the gut microbiota can metabolize abiraterone acetate, potentially influencing treatment outcomes. pharmacytimes.comauajournals.org
In vitro incubation of abiraterone with rat gut microbiota led to the discovery of several metabolites, including this compound. nih.govfrontiersin.org This indicates that the gut flora is capable of carrying out N-oxidation reactions. nih.govfrontiersin.org One study identified five major metabolites of abiraterone when incubated with rat gut microbiota and liver microsomes. nih.govfrontiersin.org Four of these were found in the liver microsome system, while one was unique to the gut microbiota incubation. nih.govfrontiersin.org Interestingly, this compound was identified as one of the metabolites produced by the gut microbiota. nih.govfrontiersin.org
Interactive Data Table: Abiraterone Metabolites in Different Biological Systems
| Biological System | Identified Metabolites of Abiraterone | Reference |
| Rat Liver Microsomes | Four isomeric hydroxylated metabolites (including this compound) | nih.govfrontiersin.org |
| Rat Gut Microbiota | One unique metabolite (M5), this compound | nih.govnih.govfrontiersin.org |
Preclinical Animal Model (e.g., Rat) Metabolic Profiling and Species-Specific Differences
The metabolic pathways of abiraterone have been investigated in various preclinical animal models, including rats and monkeys, to understand its biotransformation and to compare it with human metabolism. In vitro studies using liver microsomes and hepatocytes from mice, rats, dogs, rabbits, monkeys, and humans have shown that the conversion of abiraterone acetate to its active form, abiraterone, via ester hydrolysis is a rapid and extensive process across all species tested. fda.gov
In preclinical studies, particularly in rats, abiraterone undergoes further metabolism. An in vitro study using Sprague-Dawley rat liver microsomes identified four isomeric metabolites (M1-M4) produced through oxidation. nih.govfrontiersin.orgnih.gov One of these, M4, was confirmed to be this compound. nih.govfrontiersin.orgnih.gov In addition to liver metabolism, the gut microbiota of rats was also found to metabolize abiraterone, producing a unique metabolite (M5). nih.govnih.gov
While the metabolic pathways are generally similar across species, involving oxidation and sulfation, there are notable quantitative differences. In humans, the two primary circulating metabolites are abiraterone sulfate and N-oxide abiraterone sulfate, each constituting about 43% of drug-related material in plasma. fda.gov These major human metabolites are also found in the circulation of rats and monkeys used in toxicity studies. However, the exposure levels can differ significantly. For instance, in repeat-dose toxicity studies, the exposure to N-oxide abiraterone sulfate in rats was only about 20% of the exposure observed in humans, whereas in monkeys, the exposure was similar to or slightly higher than in humans. In male rat and dog liver microsomes, metabolites M14 (a mono-oxidation product) and M8 (a di-oxidation product) were identified as major metabolites, which differs from the primary profile in human hepatocytes where abiraterone sulfate (M12) is the most prominent metabolite. fda.gov
These species-specific differences in metabolite profiles and exposure levels are critical for interpreting toxicology data and extrapolating findings from preclinical animal models to human clinical scenarios. frontiersin.org
Table 1: Comparative Metabolic Profiling of Abiraterone in Preclinical Models and Humans
| Species | Primary Metabolic Site | Key Metabolites Identified | Notable Differences Compared to Humans |
|---|---|---|---|
| Rat | Liver Microsomes, Gut Microbiota | This compound (M4), M1, M2, M3 (isomers), M5 (gut), Abiraterone Sulfate, M8, M14 | Lower exposure to N-oxide abiraterone sulfate (~20% of human exposure). M8 and M14 are major metabolites in male rat microsomes, unlike in human hepatocytes. fda.gov |
| Monkey | Liver | Abiraterone Sulfate, N-oxide abiraterone sulfate | Metabolic profile is qualitatively and quantitatively comparable to humans. fda.gov Exposure to N-oxide abiraterone sulfate is similar to or slightly higher than in humans. |
| Dog | Liver Microsomes | M8, M14 | M8 and M14 identified as major metabolites in male dog microsomes. fda.gov |
| Human | Liver | Abiraterone Sulfate, N-oxide abiraterone sulfate | Abiraterone sulfate and N-oxide abiraterone sulfate are the two main circulating metabolites, each accounting for ~43% of exposure. fda.govnih.gov |
Isotopic Tracer Studies for Metabolic Pathway Elucidation
Isotopic tracer studies, particularly those using carbon-14 (B1195169) (¹⁴C) labeled abiraterone acetate, have been fundamental in elucidating the absorption, distribution, metabolism, and excretion (ADME) pathways of the drug. nih.govdrugbank.comtga.gov.au These studies allow for the precise tracking of the drug and its metabolites throughout the body. openmedscience.comopenmedscience.com
Following a single oral dose of ¹⁴C-abiraterone acetate in human mass balance studies, the majority of the radioactive dose is recovered in the feces (approximately 88%), with a small portion (approximately 5%) excreted in the urine. nih.govdrugbank.comtga.gov.au This indicates that the primary route of elimination for abiraterone and its metabolites is fecal. The major components found in the feces are unchanged abiraterone acetate and abiraterone, accounting for about 55% and 22% of the administered dose, respectively. nih.govdrugbank.com
These tracer studies have been crucial in identifying the major circulating metabolites. After administration of ¹⁴C-abiraterone acetate, analysis of plasma radioactivity revealed that approximately 92% is in the form of abiraterone metabolites. tga.gov.au Two metabolites, abiraterone sulfate and N-oxide abiraterone sulfate, were identified as the main circulating metabolites, each representing about 43% of the total radioactivity in plasma. tga.gov.au
In addition to carbon-14, other stable isotopes like deuterium (B1214612) (²H) are used to create labeled compounds such as Abiraterone-d4. medchemexpress.com These labeled molecules serve as tracers for quantification in pharmacokinetic studies during drug development. medchemexpress.com Furthermore, advanced techniques using stable isotopic tracing with isotopes like ¹³C are employed to investigate specific metabolic conversions in detail, such as the biosynthesis of androgens from various precursors in prostate tissues, which provides a deeper understanding of the metabolic environment in which drugs like abiraterone act. aacrjournals.orgnih.gov
Table 2: Summary of Findings from Isotopic Tracer Studies of Abiraterone
| Study Type | Isotope Used | Key Findings | Reference |
|---|
| Human Mass Balance | ¹⁴C | - Approx. 88% of dose recovered in feces, 5% in urine.
Pharmacological Characterization and Mechanistic Insights Preclinical
Intrinsic Biological Activity of Abiraterone (B193195) N-Oxide
Abiraterone N-oxide, along with its sulfated form, N-oxide abiraterone sulfate (B86663), has been evaluated for its ability to inhibit CYP17, a key enzyme in androgen biosynthesis. fda.gov In vitro studies using rat testicular microsomes have shown that N-oxide abiraterone sulfate is a weak inhibitor of CYP17 compared to the parent drug, abiraterone. fda.gov The IC50 value for N-oxide abiraterone sulfate in inhibiting CYP17 in human adrenocortical carcinoma cell lines was found to be 26.2 µM, which is significantly higher than that of abiraterone. fda.gov This suggests that while it possesses some inhibitory activity, it is considerably less potent than abiraterone in this regard. fda.gov
Beyond CYP17, the inhibitory effects of abiraterone metabolites have been investigated against other enzymes involved in steroidogenesis. N-oxide abiraterone sulfate was found to inhibit the formation of androstenedione (B190577) and testosterone (B1683101) with IC50 values of 1.3 µM and 2.9 µM, respectively. fda.gov It also exhibited a lesser degree of inhibition on cortisol formation, with an IC50 value of 6.2 µM. fda.gov Notably, unlike abiraterone, N-oxide abiraterone sulfate did not have an effect on aldosterone (B195564) formation. fda.gov
Assessment of Cytochrome P450 17 (CYP17) Inhibition Potency In Vitro
Interactions with Drug Transporters and Metabolizing Enzymes In Vitro
In vitro studies have demonstrated that N-oxide abiraterone sulfate, along with abiraterone sulfate, can inhibit the hepatic uptake transporter OATP1B1. rwandafda.gov.rwnih.goveuropa.eueuropa.eugeneesmiddeleninformatiebank.nld-nb.info This inhibition could potentially lead to increased concentrations of other drugs that are substrates of OATP1B1. rwandafda.gov.rweuropa.eueuropa.eugeneesmiddeleninformatiebank.nl However, clinical data to confirm the significance of this transporter-based interaction is currently not available. rwandafda.gov.rweuropa.eueuropa.eugeneesmiddeleninformatiebank.nl
This compound's sulfated metabolite, N-oxide abiraterone sulfate, has been shown to inhibit CYP2C8 in human liver microsomes. nih.govresearchgate.net The IC50 value for this inhibition was reported to be in the range of 5.4-5.9 µM. nih.gov This inhibition of CYP2C8 was found to be reversible and not dependent on time. nih.govresearchgate.net
Inhibition of Hepatic Uptake Transporters (e.g., OATP1B1)
Comparative Preclinical Pharmacodynamics with Abiraterone and Other Major Metabolites
When comparing the preclinical pharmacodynamic profiles, abiraterone is the most potent inhibitor of CYP17. fda.gov Its metabolites, including abiraterone sulfate and N-oxide abiraterone sulfate, exhibit significantly weaker inhibitory activity against this primary target. fda.gov For instance, the IC50 of N-oxide abiraterone sulfate for CYP17 inhibition is substantially higher than that of abiraterone. fda.gov
In terms of other enzyme modulation, while N-oxide abiraterone sulfate does inhibit the formation of androstenedione and testosterone, its potency is less than that of abiraterone sulfate. fda.gov A key difference is the lack of effect of both abiraterone sulfate and N-oxide abiraterone sulfate on aldosterone formation, in contrast to abiraterone. fda.gov
Regarding interactions with drug-metabolizing enzymes, abiraterone sulfate is a more potent inhibitor of CYP2C8 in vitro (IC50: 0.044–0.15 µM) compared to N-oxide abiraterone sulfate (IC50: 5.4–5.9 µM), abiraterone (IC50: 1.6–2.9 µM), and abiraterone acetate (B1210297) (IC50: 1.3–3.0 µM). nih.govresearchgate.net
Interactive Data Table: In Vitro Inhibition of Steroidogenesis and CYP Enzymes by Abiraterone and its Metabolites
| Compound | Target | IC50 (µM) |
| N-oxide Abiraterone Sulfate | CYP17 | 26.2 fda.gov |
| Androstenedione Formation | 1.3 fda.gov | |
| Testosterone Formation | 2.9 fda.gov | |
| Cortisol Formation | 6.2 fda.gov | |
| CYP2C8 | 5.4-5.9 nih.gov | |
| Abiraterone Sulfate | CYP17 | 3.6 fda.gov |
| Androstenedione Formation | 0.85 fda.gov | |
| Testosterone Formation | 0.73 fda.gov | |
| Cortisol Formation | 2.8 fda.gov | |
| CYP2C8 | 0.044-0.15 nih.gov | |
| Abiraterone | CYP2C8 | 1.6-2.9 nih.gov |
| Aldosterone Formation | 2.7 fda.gov | |
| Abiraterone Acetate | CYP2C8 | 1.3-3.0 nih.gov |
Cellular Permeability and Intracellular Distribution Studies in Preclinical Models
Preclinical research into the cellular transport mechanisms of this compound and its related compounds has utilized various in vitro models to understand how these molecules enter and accumulate within cells. These studies are crucial for interpreting the compound's biological activity at a cellular level.
Detailed findings from these investigations reveal specifics about membrane transport and interactions with cellular components. While direct and extensive permeability data on this compound is not as widely published as for its parent drug, abiraterone, studies on abiraterone and its metabolites provide significant insights.
In vitro studies using Caco-2 cell monolayers, a standard model for assessing intestinal drug absorption, have been conducted on abiraterone and its prodrug, abiraterone acetate. These studies determined that both compounds have low apparent permeability. fda.govtga.gov.aufda.gov The experiments measured the rate at which the compounds crossed the monolayer of cells from the apical (intestinal lumen) side to the basolateral (blood) side (A to B) and in the reverse direction (B to A). fda.gov The results indicated that neither abiraterone nor its acetate form are substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism by which cells expel foreign substances. tga.gov.aufda.gov
| Compound | Direction | Apparent Permeability (Papp) (cm/s) | Source |
|---|---|---|---|
| Abiraterone Acetate | Apical to Basolateral (A to B) | < 3.69 x 10⁻⁶ | fda.gov |
| Abiraterone Acetate | Basolateral to Apical (B to A) | < 1.58 x 10⁻⁶ | fda.gov |
| Abiraterone | Apical to Basolateral (A to B) | < 3.46 x 10⁻⁶ | fda.gov |
| Abiraterone | Basolateral to Apical (B to A) | < 4.60 x 10⁻⁶ | fda.gov |
While permeability data for the N-oxide metabolite is less direct, research has focused on the interaction of abiraterone's major metabolites with cellular transporters. The two primary circulating metabolites in human plasma are abiraterone sulfate and N-oxide abiraterone sulfate, which together account for approximately 86% of abiraterone exposure. fda.govdrugbank.com In vitro experiments have shown that these sulfated metabolites, including N-oxide abiraterone sulphate, are inhibitors of the hepatic uptake transporter OATP1B1. europa.eueuropa.eu The inhibition of this transporter can potentially increase the concentration of other drugs that are eliminated by OATP1B1. europa.eu Furthermore, studies have identified that the sulfates of abiraterone and abiraterone-N-oxide are inhibitors of the organic anion transporter 3 (OAT3). nih.gov
| Metabolite | Transporter Inhibited | Finding | Source |
|---|---|---|---|
| N-oxide abiraterone sulphate | OATP1B1 | Shown to inhibit the hepatic uptake transporter. | europa.eueuropa.eu |
| Abiraterone sulphate | OATP1B1 | Shown to inhibit the hepatic uptake transporter. | europa.eueuropa.eu |
| Abiraterone-N-oxide sulfate | OAT3 | Inhibits OAT3 with a Ki value below 2 µM. | nih.gov |
Regarding intracellular distribution, studies have demonstrated that abiraterone undergoes metabolic conversion within prostate cancer cells. Research in the LAPC4 prostate cancer cell line showed that abiraterone is metabolized to Δ⁴-abiraterone (D4A), which is then further converted into several 5α-reduced and 5β-reduced metabolites. nih.gov This interconversion of metabolites within the cancer cells confirms their intracellular presence and suggests a complex distribution and potential for varied biological activities once the parent drug has entered the target cell. nih.gov
Advanced Analytical Methodologies for Abiraterone N Oxide Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic separation is a cornerstone of analytical methodologies for Abiraterone (B193195) N-Oxide, enabling its isolation from the parent drug, Abiraterone, and other related metabolites. This separation is critical for accurate quantification and characterization.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of Abiraterone N-Oxide in biological fluids. researchgate.netnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry.
Several LC-MS/MS methods have been developed for the simultaneous determination of Abiraterone and its various metabolites, including this compound. researchgate.netnih.govnih.gov In these methods, analytes are typically extracted from plasma or serum, separated on a C18 reversed-phase column, and detected using a mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. researchgate.netnih.gov Multiple reaction monitoring (MRM) is employed for quantification, which enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.net For instance, one study identified this compound (referred to as M4) in rat liver microsomes using an LC/MSn-IT-TOF system. frontiersin.org Another method developed for simultaneous quantification in human plasma validated a linear range for this compound Sulfate (B86663) from 30 to 3000 ng/mL. nih.gov
The development of these methods often involves meticulous optimization of both chromatographic and mass spectrometric conditions to achieve the necessary resolution and sensitivity. nih.gov
Table 1: Example of LC-MS/MS Method Parameters for Metabolite Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | Shimadzu Nexera UPLC system nih.gov |
| Mass Spectrometer | AB Sciex Qtrap 5500 nih.gov |
| Column | Zorbax Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 μm) nih.gov |
| Mobile Phase | Isocratic: 35% A (0.1% formic acid in water) and 65% B (0.1% formic acid in methanol (B129727):acetonitrile (B52724), 60:40) nih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
This table represents a composite of typical parameters and does not correspond to a single specific study but is based on findings from the cited sources.
While LC-MS/MS is the predominant technique, High-Performance Liquid Chromatography (HPLC) coupled with other detectors like UV or fluorescence has also been utilized for the analysis of Abiraterone and its degradation products. rjptonline.orgijpsonline.comijrpr.com HPLC methods are valuable for routine analysis and can be adapted for the separation of this compound from other compounds. rjptonline.orgoup.com
The development of a stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient from any degradants formed under various stress conditions, such as acid, base, oxidation, and light exposure. rjptonline.orgijpsonline.com For example, a study on the stress degradation of Abiraterone Acetate (B1210297) used RP-HPLC to separate the parent drug from its degradation products, which could include oxidized forms like the N-oxide. ijpsonline.com The selection of the column, mobile phase composition, and flow rate are critical parameters that are optimized to achieve adequate separation. rjptonline.orgwjpsonline.com
Table 2: Representative HPLC Method Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Shimadzu Model CBM-20A/20 Alite rjptonline.org |
| Detector | PDA Detector rjptonline.org |
| Column | Capcell PAK C18 (100 mm × 4.6 mm, 3 µm) rjptonline.org |
| Mobile Phase | 0.1% acetic acid and acetonitrile (11:89, %v/v) rjptonline.org |
| Flow Rate | 1.2 mL/min rjptonline.org |
| Detection Wavelength | 251 nm ijpsonline.com |
This table provides an example of HPLC conditions based on published methods for Abiraterone analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Method Development and Validation for Biological Matrix Analysis in Research Settings
The development of a robust and reliable analytical method for this compound in biological matrices is fraught with challenges that must be systematically addressed to ensure data integrity.
A significant hurdle in the bioanalysis of Abiraterone and its metabolites is the potential for analytical inaccuracies arising from several factors. nih.govnih.gov
Compound Stability : Abiraterone has shown limited stability in fresh plasma and whole blood at room temperature. nih.govnih.gov While specific stability data for this compound is less documented in these sources, it is a critical parameter to evaluate during method validation to prevent underestimation of its concentration.
Adsorption : The parent compound, Abiraterone, is known to adsorb to glass surfaces, leading to variable and low recovery. nih.govnih.gov This issue is typically mitigated by using polypropylene (B1209903) labware throughout the sample preparation and analysis process. nih.govnih.gov Similar precautions are warranted for this compound.
Co-elution : The presence of multiple, structurally similar metabolites, including isomers, presents a significant risk of chromatographic co-elution. nih.govnih.gov Co-elution of this compound with other metabolites or endogenous plasma components can interfere with accurate quantification. To overcome this, chromatographic conditions, such as using longer analytical columns and optimizing the mobile phase gradient, are carefully adjusted to ensure adequate separation. nih.govnih.govnih.gov
Carry-over : Carry-over effects, where residual analyte from a high-concentration sample affects the measurement of a subsequent low-concentration sample, can compromise the accuracy of results, particularly at the lower limit of quantification. nih.govnih.gov Incorporating a robust column wash step, often with a strong organic solvent, into the analytical method is an effective strategy to minimize carry-over. nih.govnih.gov
Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte of interest.
Protein Precipitation (PPT) : This is a widely used technique for the extraction of Abiraterone and its metabolites from plasma samples due to its simplicity and efficiency. researchgate.netnih.govnih.gov Acetonitrile is commonly employed as the precipitating agent. researchgate.netnih.gov Following the addition of the solvent, the sample is vortexed and centrifuged to pellet the precipitated proteins, and the resulting supernatant containing the analyte is then analyzed. researchgate.netmdpi.com
Chromatographic Optimization : Achieving baseline separation of this compound from other metabolites is a primary goal of method development. nih.gov This involves a systematic approach to optimizing chromatographic parameters. One study successfully separated seven isomeric and diastereomeric metabolites of Abiraterone by optimizing the mobile phase composition, settling on an isocratic mixture of water with methanol/acetonitrile containing formic acid. nih.gov The use of ultra-high performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns can also enhance separation efficiency and reduce run times. vivekanandcollege.ac.in
To ensure the highest degree of accuracy and precision in quantification by LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is indispensable. nih.govsussex-research.com For the analysis of Abiraterone and its metabolites, deuterated analogs such as Abiraterone-d4 are commonly used. nih.govnih.govveeprho.com
A SIL-IS, such as a deuterated version of this compound (e.g., Abiraterone D4 N-Oxide), is the ideal internal standard. veeprho.com It behaves nearly identically to the analyte during sample extraction, chromatographic separation, and ionization, but is distinguishable by its higher mass. sussex-research.comveeprho.comveeprho.com This co-elution allows for the correction of any analyte loss during sample processing and compensates for variations in instrument response (matrix effects), thereby significantly improving the reliability and accuracy of the quantitative results. nih.govveeprho.com The use of a SIL-IS is a key component of validated bioanalytical methods that adhere to regulatory guidelines. nih.govnih.gov
Optimization of Sample Preparation Techniques (e.g., Protein Precipitation) and Chromatographic Separation Conditions
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Purity Assessment
Spectroscopic and spectrometric methods are indispensable tools in the detailed study of this compound. They provide critical information regarding the molecule's structure, fragmentation behavior, and quantitative characteristics.
Mass Spectrometry Fragmentation Pattern Analysis (e.g., LC/MSn-IT-TOF)
Liquid chromatography coupled with multi-stage mass spectrometry (LC/MSn), particularly using Ion Trap (IT) and Time-of-Flight (TOF) analyzers, is a powerful technique for identifying and characterizing metabolites like this compound. nih.govfrontiersin.org In studies investigating the metabolism of Abiraterone, LC/MSn-IT-TOF has been instrumental in discovering and identifying its various metabolites. nih.gov
This compound, identified as metabolite M4 in some studies, was confirmed by comparison with a standard sample. nih.gov The high-resolution and multi-stage fragmentation capabilities of this technique allow for the detailed elucidation of the fragmentation pathways of the parent ion. frontiersin.org The fragmentation pattern provides a unique fingerprint for the molecule, enabling its unambiguous identification even in complex biological matrices. wikipedia.org The process involves the initial separation of the metabolite from other components by liquid chromatography, followed by ionization and subsequent mass analysis and fragmentation. nih.govfrontiersin.org
A study on the biotransformation of Abiraterone utilized LC/MSn-IT-TOF to identify five metabolites, including this compound (M4), in rat liver microsomes and gut microbiota. nih.gov The mass spectrometry fragmentation rule for this compound was delineated, providing a basis for its structural confirmation. frontiersin.org
Table 1: LC/MSn-IT-TOF Parameters for Abiraterone Metabolite Analysis
| Parameter | Value |
|---|---|
| LC Column | Luna C18-HST (50 × 2 mm, 2.5 µm) nih.govfrontiersin.org |
| Mobile Phase A | 0.1% Formic acid in water nih.govfrontiersin.org |
| Mobile Phase B | Acetonitrile nih.govfrontiersin.org |
| Flow Rate | 0.4 mL/min nih.govfrontiersin.org |
| Column Temperature | 40°C nih.govfrontiersin.org |
| Ionization Source | Electrospray Ionization (ESI) nih.govfrontiersin.org |
This table summarizes the typical experimental conditions used for the analysis of Abiraterone metabolites by LC/MSn-IT-TOF.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of Isolated Metabolite
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including isolated metabolites like this compound. bruker.comjchps.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. jchps.comjaypeedigital.com For complex structures, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. jaypeedigital.com
The structural confirmation of Abiraterone and its related substances, including potential N-oxide derivatives, often involves a suite of spectroscopic analyses where NMR plays a pivotal role. edaegypt.gov.egoup.com Techniques such as ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to establish the complete molecular structure. jaypeedigital.comresearchgate.netslideshare.net The chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) provide unequivocal evidence for the proposed structure. oup.commdpi.com While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for the structural elucidation of Abiraterone and its impurities is well-established. oup.comresearchgate.net
Table 2: Common NMR Experiments for Structural Elucidation
| NMR Experiment | Information Provided |
|---|---|
| ¹H NMR | Number, type, and connectivity of hydrogen atoms. jaypeedigital.com |
| ¹³C NMR | Number and type of carbon atoms. jaypeedigital.com |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. jaypeedigital.com |
| COSY (Correlation Spectroscopy) | Shows ¹H-¹H spin-spin couplings, identifying neighboring protons. jaypeedigital.comslideshare.net |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C atoms. jaypeedigital.com |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between ¹H and ¹³C atoms (2-3 bonds), establishing connectivity across heteroatoms. jaypeedigital.com |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons, aiding in stereochemical assignments. oup.commdpi.com |
This table outlines the key NMR techniques and the structural information they provide, which are essential for characterizing compounds like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and robust analytical method for the quantification and characterization of pharmaceutical compounds. sci-hub.seuu.nl It is based on the principle of light absorption by molecules containing chromophores. sci-hub.se For Abiraterone and its derivatives, UV-Vis spectroscopy is often used in conjunction with liquid chromatography (LC) for quantitative analysis. ijrpr.comresearchgate.net
While a specific UV-Vis spectrum for this compound is not provided in the search results, the parent compound, Abiraterone, and its acetate form have characteristic UV absorbance maxima that are utilized for their detection and quantification. researchgate.netijpda.org For instance, Abiraterone acetate in methanol exhibits a maximum absorbance (λmax) at 254 nm. researchgate.netijpda.org This technique is valuable for quality control, determining the concentration of the active pharmaceutical ingredient, and in dissolution testing. thermofisher.comresearchgate.net The UV-Vis detector in an HPLC system allows for the quantification of Abiraterone and its metabolites, including the N-oxide, as they elute from the column. sci-hub.seresearchgate.net The method's reliability and cost-effectiveness make it a staple in pharmaceutical analysis. ijrpr.com
Table 3: General Applications of UV-Vis Spectroscopy in Pharmaceutical Analysis
| Application | Description |
|---|---|
| Quantification | Measures the concentration of a substance in a solution based on the Beer-Lambert law. sci-hub.sethermofisher.com |
| Purity Assessment | Can be used to detect the presence of impurities that have different absorption spectra from the main compound. thermofisher.com |
| Chemical Identification | The absorption spectrum can serve as a fingerprint for a compound, aiding in its identification. thermofisher.com |
| Dissolution Testing | Monitors the rate at which a drug dissolves from its dosage form. thermofisher.com |
| HPLC Detection | Serves as a common detector in HPLC systems for quantifying analytes. ijrpr.comresearchgate.net |
This table highlights the versatile applications of UV-Vis spectroscopy in the analysis of pharmaceutical compounds like Abiraterone and its metabolites.
Chemical Synthesis and Derivatization for Research Reagents
Laboratory-Scale Synthesis Strategies for Abiraterone (B193195) N-Oxide
The laboratory synthesis of Abiraterone N-Oxide typically starts from Abiraterone or its prodrug, Abiraterone Acetate (B1210297). The core of the synthesis is the N-oxidation of the pyridine (B92270) ring.
A common synthetic approach involves the oxidation of Abiraterone Acetate. While specific laboratory-scale procedures for the direct synthesis of this compound are not extensively detailed in publicly available literature, the general principle involves reacting the parent compound with an oxidizing agent. Common reagents for N-oxidation of pyridine derivatives include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.
The reaction would proceed by dissolving Abiraterone Acetate in an appropriate organic solvent, followed by the controlled addition of the oxidizing agent. The reaction progress is monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion and to minimize the formation of byproducts. Upon completion, the reaction mixture is worked up to isolate the crude Abiraterone Acetate N-Oxide. This often involves quenching the excess oxidizing agent, followed by extraction and purification steps, such as column chromatography, to yield the pure N-oxide derivative. Subsequent hydrolysis of the acetate group at the C3 position would yield this compound.
Synthesis of Chemically Modified or Labeled this compound Analogs
To investigate the metabolism, distribution, and excretion of Abiraterone and its metabolites, chemically modified or labeled analogs of this compound are indispensable research tools.
Isotopically labeled compounds are fundamental for in vivo studies. A mass balance study utilized ¹⁴C-labeled Abiraterone Acetate to trace its metabolic fate in healthy male subjects. nih.govebi.ac.uk In this study, a single 1000 mg dose of ¹⁴C-labeled Abiraterone Acetate (approximately 100 µCi) was administered orally. nih.govfda.gov The synthesis of ¹⁴C-labeled Abiraterone Acetate would involve incorporating a ¹⁴C atom at a stable position within the molecule. The specific position of the label is critical to ensure it is not lost during metabolic transformations. Following administration, blood, urine, and fecal samples were collected to measure total radioactivity and identify metabolites. nih.govebi.ac.uk These studies revealed that the two main circulating metabolites were abiraterone sulfate (B86663) and N-oxide abiraterone sulfate, each accounting for about 43% of the exposure. fda.gov The primary route of excretion was found to be through feces, which contained approximately 88% of the recovered radioactive dose. fda.gov
The synthesis of this compound Sulfate is significant as it is a major circulating metabolite of Abiraterone. fda.gov The synthesis of this derivative for use as a reference standard would likely begin with this compound. The sulfation reaction would target the hydroxyl group at the C3 position of the steroid backbone.
A typical laboratory procedure for sulfation involves reacting the parent alcohol (this compound) with a sulfating agent. Common sulfating agents include sulfur trioxide pyridine complex or chlorosulfonic acid. The reaction is generally carried out in an aprotic solvent, such as pyridine or dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve selective sulfation at the C3-hydroxyl group and to avoid side reactions. Following the reaction, the product would be isolated and purified, often involving chromatographic techniques to obtain the high-purity this compound Sulfate. The final product is often isolated as a more stable salt, such as the sodium salt.
Isotopic Labeling for Metabolic Tracing and Mass Balance Studies (e.g., 14C-labeling)
Purity Assessment and Characterization of Synthetic Standards for Research Use
The purity and identity of synthetic research standards are paramount for their use in analytical and biological studies. A comprehensive characterization is necessary to ensure the reliability of experimental results. For this compound and its derivatives, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. semanticscholar.orgturkjps.org A reversed-phase HPLC method can be developed and validated to separate the target compound from any starting materials, intermediates, and byproducts. turkjps.org The purity is determined by the peak area percentage of the main compound relative to the total peak area in the chromatogram. semanticscholar.org
Mass Spectrometry (MS) is used to confirm the molecular weight and structure of the synthesized compound. Techniques such as electrospray ionization (ESI) coupled with a mass analyzer can provide the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which can be compared to the theoretical mass. nih.gov Fragmentation patterns (MS/MS) can further elucidate the structure of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum serve as a fingerprint for the compound.
A Certificate of Analysis (CoA) is typically provided for commercially available research standards, which summarizes the results of these analytical tests. lgcstandards.comsynzeal.com This document confirms the identity, purity, and other relevant physical and chemical properties of the standard. For instance, the CoA for Abiraterone Acetate N-Oxide would include its chemical name, CAS number, molecular formula, and molecular weight. lgcstandards.com
| Parameter | Analytical Technique | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the percentage of the pure compound and detect impurities. semanticscholar.orgturkjps.org |
| Identity/Structure | Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. nih.gov |
| Identity/Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure and stereochemistry. |
| Identity/Structure | Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. |
| Physical Properties | Melting Point, Appearance | To determine physical characteristics of the solid compound. |
Computational Chemistry and in Silico Modeling of Abiraterone N Oxide
Molecular Docking and Dynamics Simulations with Metabolizing Enzymes and Potential Targets
Molecular docking and dynamics simulations are computational methods used to predict the interaction between a small molecule (ligand) and a protein (receptor). These simulations provide detailed information about the binding mode, affinity, and stability of the ligand-receptor complex.
Interactions with Metabolizing Enzymes:
CYP3A4: Abiraterone (B193195) is known to be a substrate of Cytochrome P450 3A4 (CYP3A4), which is involved in its N-oxidation to form Abiraterone N-Oxide. nih.gov The formation of N-oxide abiraterone sulphate involves both CYP3A4 and SULT2A1. fda.govnih.gov In silico studies can model the binding of this compound within the active site of CYP3A4, helping to understand the structural determinants of this metabolic step. nih.gov Although abiraterone is a moderate inhibitor of CYP3A4, molecular dynamics simulations can elucidate the nature of this interaction. nih.govtga.gov.au
SULT2A1: Sulfotransferase 2A1 (SULT2A1) is another key enzyme in the metabolism of abiraterone, leading to the formation of abiraterone sulfate (B86663) and N-oxide abiraterone sulfate. fda.govnih.gov Molecular docking can predict how this compound binds to SULT2A1, providing a basis for understanding its subsequent sulfation.
CYP2C8: Abiraterone and its major metabolites, including this compound sulfate, have been shown to inhibit CYP2C8 in human liver microsomes. nih.gov Computational docking can model the binding of this compound to the CYP2C8 active site, offering insights into the mechanism of inhibition. nih.gov
Interactions with Potential Targets:
CYP17A1: Abiraterone is a potent inhibitor of Cytochrome P450 17A1 (CYP17A1), its primary therapeutic target. aacrjournals.orgresearchgate.net While this compound sulfate has been shown to have weak inhibitory activity against CYP17, molecular docking and dynamics simulations can compare the binding modes of abiraterone and its N-oxide metabolite to the CYP17A1 active site. researchgate.netfda.gov This can help explain the observed differences in inhibitory potency. fda.gov Molecular dynamics simulations have also been used to demonstrate the extended residence time of abiraterone in the CYP17A1 active site. researchgate.net
OATP1B1: In vitro studies have shown that this compound sulfate can inhibit the hepatic uptake transporter OATP1B1. europa.eu Molecular docking simulations can be employed to visualize the potential binding interactions of this compound with OATP1B1, helping to predict its effect on the transport of other drugs. europa.eu
Prediction of Metabolic Pathways and Reaction Mechanisms through Cheminformatics Approaches
Cheminformatics combines computational and informational techniques to solve problems in chemistry. These approaches are valuable for predicting the metabolic fate of drug candidates.
In vitro studies using rat liver microsomes have identified this compound as one of four isomeric metabolites of abiraterone. nih.gov The formation of this compound is a known metabolic pathway for abiraterone. nih.govnih.gov The two main circulating metabolites of abiraterone are abiraterone sulfate and N-oxide abiraterone sulfate, which together account for about 86% of the drug-related material in plasma. fda.govtga.gov.au
Cheminformatics tools can analyze the structure of this compound to predict further metabolic transformations. By applying rules-based systems derived from known metabolic reactions, it is possible to generate a ranked list of potential subsequent metabolites. These predictions can then guide experimental metabolic studies. For instance, the presence of the N-oxide functional group suggests potential for reduction back to the parent amine or other transformations.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analysis for Metabolite Activity and Interactions
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). medmedchem.com
While specific QSAR/QSPR studies focusing solely on this compound are not extensively documented in the public domain, the principles can be readily applied.
QSAR: A QSAR model could be developed to correlate the structural features of abiraterone and its metabolites, including this compound, with their inhibitory activity against enzymes like CYP17A1 or CYP2C8. nih.govfda.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound, a regression model can be built to predict the activity of new, untested analogs. A QSAR analysis for genetic toxicity was conducted for an impurity of abiraterone acetate (B1210297) and was found to be negative. fda.gov
QSPR: QSPR models can predict the physicochemical properties of this compound, such as solubility, lipophilicity (logP), and plasma protein binding. These properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Below is an interactive table showcasing predicted properties for this compound from computational models.
| Property | Predicted Value | Method |
| Molecular Weight | 365.5 g/mol | PubChem 2.1 |
| XLogP3 | 3.6 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
| Polar Surface Area | 49.9 Ų | Chemaxon |
| pKa (strongest acidic) | 13.79 | Chemaxon |
| pKa (strongest basic) | 4.8 | Chemaxon |
This data is computationally generated and sourced from the PubChem database entry for this compound (CID 129012002). nih.gov
Theoretical Studies on Reactivity, Electronic Structure, and Conformational Analysis
Theoretical studies, often employing quantum mechanics methods like Density Functional Theory (DFT), provide fundamental insights into the intrinsic properties of a molecule. tandfonline.com
Reactivity: DFT calculations can be used to determine the electron distribution and molecular orbital energies (e.g., HOMO and LUMO) of this compound. This information helps in predicting its chemical reactivity, including its susceptibility to further oxidation, reduction, or conjugation reactions. The pyridine (B92270) N-oxide moiety is a key feature influencing its reactivity.
Electronic Structure: Analysis of the electronic structure reveals how charge is distributed across the molecule. This is crucial for understanding its interactions with biological macromolecules. The electrostatic potential map of this compound can highlight regions prone to electrophilic or nucleophilic attack, guiding the prediction of metabolic soft spots.
Conformational Analysis: this compound, like its parent compound, possesses a rigid steroidal core but has rotational freedom in its side chain. Conformational analysis, through computational methods, can identify the most stable low-energy conformations of the molecule. Understanding the preferred three-dimensional shape is essential, as it dictates how the molecule fits into the active sites of enzymes and receptors. nih.gov These studies can help rationalize the binding affinity and selectivity observed in molecular docking simulations.
Future Research Directions and Translational Perspectives Non Clinical
Identification and Characterization of Novel Enzymes or Pathways Involved in Abiraterone (B193195) N-Oxide Formation
The formation of Abiraterone N-Oxide is a crucial step in the metabolism of abiraterone. While Cytochrome P450 3A4 (CYP3A4) has been identified as an enzyme involved in the formation of N-oxide abiraterone sulphate, the complete enzymatic machinery is not fully elucidated.
Future research should focus on:
Exploring the Role of Flavin-Containing Monooxygenases (FMOs): FMOs are another major class of phase I metabolic enzymes known to catalyze the N-oxygenation of various xenobiotics. Given that FMOs and CYPs can sometimes metabolize the same compounds through different mechanisms, investigating the potential contribution of FMO isoforms (like FMO1, FMO3, and FMO5) to this compound formation is a logical next step. Studies using recombinant human FMO enzymes and specific inhibitors could clarify their involvement.
Investigating Extrahepatic Metabolism: While hepatic metabolism is primary, the role of extrahepatic tissues, such as the gut microbiota, in this compound formation warrants investigation. Recent studies have shown that gut microbiota can metabolize abiraterone, and identifying the specific bacterial enzymes responsible for N-oxidation could provide new insights into inter-individual variability in drug metabolism.
Characterizing Atypical Pathways: Research should also consider less common metabolic pathways. This could involve using advanced analytical techniques to screen for novel intermediates or adducts that could point towards previously unknown enzymatic reactions.
Exploration of Potential for N-Oxide Reduction in Biological Systems
The in vivo reduction of N-oxides back to their parent amine is a known metabolic phenomenon that can have significant pharmacological implications. The potential for this compound to be reduced back to abiraterone is an important area of future research.
Key research questions include:
Identifying Reductive Enzymes: The enzymatic systems responsible for N-oxide reduction in humans are not fully characterized but may involve cytochrome P450 enzymes or other reductases. Studies have demonstrated the enzymatic reduction of other N-oxides, such as pyridylalanine N-oxides, in biological systems like E. coli. Identifying the specific human enzymes capable of reducing this compound is critical.
Tissue-Specific Reduction: Investigating the potential for N-oxide reduction in different tissues, particularly within the tumor microenvironment, is crucial. Hypoxic conditions, often found in solid tumors, can enhance the activity of certain reductase enzymes. The reduction of this compound back to the active drug, abiraterone, within the tumor could represent a novel activation pathway.
Impact on Pharmacokinetics: Understanding the extent of this reduction in vivo is essential for accurately modeling the pharmacokinetic profile of abiraterone and its metabolites.
Advanced Preclinical Studies to Elucidate Any Subtle or Unrecognized Biological Activities
Currently, this compound and its sulfated conjugate are considered pharmacologically inactive. However, more comprehensive preclinical studies are needed to confirm this and to explore any subtle biological effects.
Future studies should include:
Receptor Binding and Functional Assays: While initial tests on nuclear receptors were negative, a broader panel of receptor binding and functional assays should be conducted. This should include a wider range of steroid receptors and other nuclear receptors to definitively rule out any off-target activity.
Enzyme Inhibition Profiling: Although its inhibition of CYP17 is weak compared to abiraterone, its potential to inhibit other enzymes involved in steroidogenesis or drug metabolism should be systematically evaluated.
Cell-Based Assays: The effect of this compound on prostate cancer cell proliferation, apoptosis, and androgen receptor signaling should be re-evaluated in a variety of cell lines, including those resistant to abiraterone. This would help to determine if the metabolite has any unexpected agonist or antagonist activity.
Development of Integrated Omics Approaches for Comprehensive Metabolite Profiling and Systems-Level Understanding
A systems-level understanding of abiraterone metabolism requires the integration of multiple "omics" technologies.
Future research should leverage:
Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) has already proven valuable for quantifying abiraterone and its metabolites. Expanding these metabolomics studies to include a wider range of tissues and biofluids will provide a more complete picture of abiraterone's metabolic fate.
Pharmacogenomics: Investigating the association between genetic polymorphisms in metabolic enzymes (such as CYP3A4, SULT2A1, and potentially FMOs) and the plasma concentrations of this compound could help to explain inter-patient variability in drug response.
Systems Biology Modeling: Integrating data from genomics, transcriptomics, proteomics, and metabolomics will allow for the development of comprehensive computational models of abiraterone's mechanism of action and metabolism. These models could be used to predict drug efficacy and identify potential biomarkers of response.
Application of this compound in Mechanistic In Vitro Assays to Understand Drug Interaction Liabilities
While abiraterone itself is a known inhibitor of several CYP enzymes, the potential for its metabolites to cause drug-drug interactions is less well understood.
Future in vitro studies should focus on:
CYP and UGT Inhibition: Systematically evaluating the inhibitory potential of this compound and its sulfated conjugate against a full panel of clinically relevant CYP and UGT enzymes is necessary.
Transporter Interactions: In vitro studies have shown that this compound's sulfated metabolite can inhibit the hepatic uptake transporter OATP1B1. Further studies are needed to assess its interaction with other important drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporters (OATs).
Clinical Relevance: The clinical significance of any observed in vitro inhibition should be carefully evaluated by comparing the inhibitory constants (Ki) to the observed plasma concentrations of the metabolite in patients.
Q & A
Basic Research Questions
Q. How is Abiraterone N-Oxide identified and quantified in biological samples during pharmacokinetic studies?
- Methodological Answer : this compound can be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization. Key steps include:
- Sample Preparation : Plasma or tissue homogenates are extracted using protein precipitation with acetonitrile or solid-phase extraction.
- Chromatographic Separation : A C18 column with gradient elution (e.g., 0.1% formic acid in water and acetonitrile) resolves this compound from other metabolites (retention time: ~4.2 minutes) .
- Mass Spectrometry : Monitor precursor-to-product ion transitions (e.g., m/z 366.26 → 334.22 for this compound) using multiple reaction monitoring (MRM). Quantification requires calibration curves validated for linearity (1–1000 ng/mL) and precision (CV <15%) .
Q. What enzymes are involved in the metabolic conversion of Abiraterone to this compound?
- Methodological Answer : The oxidation of Abiraterone to this compound is mediated by cytochrome P450 enzymes, primarily CYP3A4 , as shown in human liver microsomal assays. Confirmation involves:
- In Vitro Incubations : Incubate Abiraterone with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and NADPH.
- Metabolite Profiling : Use LC-MS/MS to detect N-Oxide formation. Enzyme specificity is confirmed via chemical inhibition (e.g., ketoconazole for CYP3A4) .
Advanced Research Questions
Q. How does the formation of this compound influence the therapeutic efficacy of Abiraterone in prostate cancer models?
- Methodological Answer :
- Pharmacodynamic Studies : Compare androgen receptor (AR) suppression in in vitro models (e.g., LNCaP cells) treated with Abiraterone versus this compound. Measure downstream targets (e.g., PSA levels) via ELISA.
- In Vivo Correlation : Use murine xenograft models to assess tumor growth inhibition. Pharmacokinetic-pharmacodynamic (PK-PD) modeling quantifies the inactive N-Oxide’s contribution to reduced efficacy. Studies show N-Oxide accounts for ~43% of circulating metabolites but lacks CYP17A1 inhibitory activity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Bioactivity Reassessment : Perform in vitro enzyme inhibition assays (e.g., CYP17A1 lyase activity) using purified N-Oxide. Include positive controls (Abiraterone) and validate via radiolabeled substrate conversion (e.g., H-pregnenolone → H-DHEA).
- Metabolite Stability Testing : Incubate N-Oxide in human hepatocytes to rule out back-conversion to active Abiraterone. LC-MS/MS monitors parent compound regeneration .
Q. How can researchers differentiate this compound from structurally similar metabolites in complex matrices?
- Methodological Answer :
- High-Resolution MS : Use quadrupole-time-of-flight (Q-TOF) MS to distinguish isobaric metabolites (e.g., N-Oxide vs. sulfated derivatives) via exact mass (<5 ppm error).
- Fragmentation Patterns : Compare MS/MS spectra; N-Oxide exhibits characteristic neutral losses (e.g., -32 Da for O) absent in sulfate conjugates .
Methodological Challenges and Solutions
Q. What are the limitations of current analytical methods for detecting this compound in clinical trials?
- Answer :
- Challenge : Co-elution with endogenous compounds in plasma.
- Solution : Optimize chromatographic conditions (e.g., use ion-pairing reagents) or employ two-dimensional LC (2D-LC) for enhanced separation .
Q. How do genetic polymorphisms in metabolic enzymes affect this compound exposure?
- Methodological Answer :
- Genotype-Phenotype Studies : Genotype patients for CYP3A4 variants (e.g., CYP3A4) and correlate with plasma N-Oxide levels using multivariate regression. Adjust dosing regimens based on exposure-response analyses .
Data Interpretation and Reporting
Q. How should conflicting data on metabolite activity be addressed in preclinical studies?
- Answer :
- Mechanistic Follow-Up : Use siRNA knockdown of SULT2A1 (responsible for N-Oxide sulfation) in cell lines to isolate the contribution of N-Oxide to observed effects. Report negative results transparently to avoid publication bias .
Q. What are best practices for reporting metabolite identification in compliance with analytical guidelines?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
